Cyclofoetoside B
Description
Cyclofoetoside B is a triterpenoid saponin isolated from Thalictrum foetidum (stinking meadow-rue) and other Thalictrum species . Its molecular formula is C₄₇H₈₀O₁₈, with a molecular weight of 933.13 g/mol . Structurally, it features a 9,19-cyclolanostane-type aglycone (cyclofoetigenin B) linked to a complex oligosaccharide chain containing arabinopyranosyl and 6-deoxy-mannopyranosyl residues . The compound exhibits significant antitumor activity, particularly against mammalian cancers, as demonstrated in preclinical studies . It is also reported to contribute to cholesterol reduction in blood serum, though its efficacy in this context is moderate compared to related saponins .
Properties
CAS No. |
108333-83-1 |
|---|---|
Molecular Formula |
C47H80O18 |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[[(1S,3R,6S,7S,8R,11S,12S,14S,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-7-(hydroxymethyl)-7,12,16-trimethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O18/c1-21(8-11-28(50)42(3,4)59)30-24(63-41-38(58)35(55)33(53)25(64-41)18-61-39-37(57)34(54)31(51)22(2)62-39)16-45(7)27-10-9-26-43(5,20-48)29(65-40-36(56)32(52)23(49)17-60-40)12-13-46(26)19-47(27,46)15-14-44(30,45)6/h21-41,48-59H,8-20H2,1-7H3/t21-,22+,23+,24+,25-,26+,27+,28+,29+,30?,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41-,43-,44-,45+,46-,47+/m1/s1 |
InChI Key |
JDYWIMCSAUNOHC-OOLFRTMQSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4(C5CCC6C(C(CCC67C5(C7)CCC4(C3C(C)CCC(C(C)(C)O)O)C)OC8C(C(C(CO8)O)O)O)(C)CO)C)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3C[C@]4([C@@H]5CC[C@H]6[C@@]([C@H](CC[C@]67[C@]5(C7)CC[C@@]4(C3[C@H](C)CC[C@@H](C(C)(C)O)O)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)(C)CO)C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4(C5CCC6C(C(CCC67C5(C7)CCC4(C3C(C)CCC(C(C)(C)O)O)C)OC8C(C(C(CO8)O)O)O)(C)CO)C)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclofoetoside B belongs to a class of triterpenoid saponins with structural and functional analogs in the Thalictrum genus. Key comparable compounds include Foetoside C (compound 58) and Thalicoside A (compound 1). Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings
Structural Differences: this compound and Foetoside C share similar carbohydrate chains but differ in their aglycone structures. Cyclofoetigenin B (in this compound) has a unique α-diol side chain protected by esterification, while Foetoside C’s aglycone remains uncharacterized . Thalicoside A has a distinct rhamnose-glucose sugar motif, contributing to its lower solubility compared to this compound .
Functional Contrasts :
- Antitumor Potency : Foetoside C demonstrates superior activity against drug-resistant tumors, likely due to enhanced membrane permeability from its glucose residue . This compound, while effective, requires combination therapy for optimal results .
- Cholesterol Modulation : Foetoside C alone reduces cholesterol by 60 mg%, outperforming this compound’s 25.5 mg% (when combined with other saponins) .
Pharmacological Stability :
- This compound is prone to forming hydrolysis artifacts (e.g., 10a), limiting its bioavailability under acidic conditions. Foetoside C and Thalicoside A exhibit greater stability, making them more viable for oral formulations .
Q & A
Q. How can researchers optimize the isolation and purification of Cyclofoetoside B from natural sources?
Methodological Answer: Effective isolation requires a combination of solvent extraction (e.g., methanol/water) followed by chromatographic techniques such as HPLC or column chromatography. Fractionation should be guided by bioactivity assays (e.g., cytotoxicity screening) to prioritize active fractions. Purity validation via NMR and mass spectrometry (MS) is critical, adhering to guidelines for new compound characterization .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s structural identity?
Methodological Answer: A multi-technique approach is recommended:
- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and connectivity.
- High-resolution MS for molecular formula confirmation.
- IR spectroscopy to identify functional groups.
- X-ray crystallography (if crystalline) for absolute configuration. Cross-reference with known analogs and follow protocols for structural elucidation in natural product chemistry .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?
Methodological Answer: Prioritize assays aligned with hypothesized mechanisms, such as:
- Cell viability assays (MTT, ATP-lite) for cytotoxicity.
- Enzyme inhibition assays (e.g., kinase or protease targets).
- ROS detection kits for oxidative stress studies. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves and triplicate experiments .
Advanced Research Questions
Q. How can conflicting reports on this compound’s pharmacological mechanisms be systematically addressed?
Methodological Answer: Resolve contradictions by:
- Conducting comparative studies under standardized conditions (e.g., cell lines, dosage).
- Using knockout models or siRNA to validate target specificity.
- Performing meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay sensitivity). Consult interdisciplinary experts to evaluate methodological flaws .
Q. What strategies are effective in elucidating the biosynthetic pathway of this compound?
Methodological Answer: Combine:
Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties?
Methodological Answer: Use:
- In vitro models : Caco-2 cells for intestinal absorption; microsomal stability assays.
- In vivo studies : Rodent models with plasma/tissue sampling at timed intervals.
- LC-MS/MS quantification to measure bioavailability and half-life. Include controls for protein binding and metabolite identification .
Q. What computational approaches can predict this compound’s molecular targets and binding affinities?
Methodological Answer: Employ:
Q. How can researchers address discrepancies in this compound’s reported toxicity profiles across studies?
Methodological Answer:
- Re-evaluate experimental parameters: cell type, exposure time, and purity (>95%).
- Perform toxicogenomic analyses (RNA-seq) to identify off-target effects.
- Apply benchmark dose modeling to establish dose-response relationships. Publish raw data to enable reproducibility audits .
Methodological Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?
Methodological Answer: Use:
Q. How should researchers integrate omics data to explore this compound’s polypharmacology?
Methodological Answer: Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
